An In-depth Technical Guide to the Chemical Properties of 2,3,4,5,6-Pentafluorobenzyl Alcohol
An In-depth Technical Guide to the Chemical Properties of 2,3,4,5,6-Pentafluorobenzyl Alcohol
Introduction
2,3,4,5,6-Pentafluorobenzyl alcohol, a fluorinated aromatic compound, serves as a versatile building block and synthetic intermediate in various fields, including medicinal chemistry, materials science, and analytical chemistry. Its unique properties, imparted by the strongly electron-withdrawing pentafluorophenyl group, distinguish it from its non-fluorinated analog, benzyl alcohol. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, synthesis, and safety protocols, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
2,3,4,5,6-Pentafluorobenzyl alcohol is a white crystalline solid at room temperature.[1] The pentafluorinated ring significantly influences its physical characteristics, such as melting point, boiling point, and acidity, when compared to unsubstituted benzyl alcohol.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 440-60-8[2] |
| Molecular Formula | C₇H₃F₅O[2][3] |
| Molecular Weight | 198.09 g/mol [3][4] |
| IUPAC Name | (2,3,4,5,6-pentafluorophenyl)methanol[3] |
| Synonyms | (Pentafluorophenyl)methanol, (Hydroxymethyl)pentafluorobenzene, Perfluorobenzyl alcohol[2][3][5] |
| InChI Key | PGJYYCIOYBZTPU-UHFFFAOYSA-N[2][4] |
| SMILES | OCc1c(F)c(F)c(F)c(F)c1F[2][4] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Solid, white crystalline mass | [1][6] |
| Melting Point | 37 - 38.5 °C | [1][3][4] |
| Boiling Point | 174 - 181 °C (at 760 mmHg) | [3][4] |
| 114 - 115 °C (at 60 mmHg) | [4][7] | |
| Flash Point | 87 - 88 °C (closed cup) | [1][4] |
| pKa | 13.07 ± 0.10 (Predicted) | [6] |
| logP (Octanol/Water) | 1.874 (Crippen Method) | [8] |
| Vapor Pressure | 0.115 mmHg at 25 °C | [6] |
| Solubility | Slightly soluble in Chloroform, Methanol | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2,3,4,5,6-pentafluorobenzyl alcohol. Detailed spectra are publicly available through various chemical databases.
Table 3: Spectroscopic Data References
| Technique | Availability |
| ¹H NMR | Spectra available[3][9] |
| ¹³C NMR | Spectra available[3] |
| ¹⁹F NMR | Spectra available[3][10] |
| Mass Spectrometry (MS) | GC-MS data available[3][11] |
| Infrared (IR) Spectroscopy | Spectra available[11] |
Chemical Reactivity and Applications
The reactivity of 2,3,4,5,6-pentafluorobenzyl alcohol is dominated by the interplay between the hydroxyl group and the electron-deficient aromatic ring. The five fluorine atoms exert a powerful inductive electron-withdrawing effect, which increases the acidity of the hydroxyl proton, making it a stronger acid than benzyl alcohol.
Caption: Logical diagram illustrating the increased acidity of 2,3,4,5,6-pentafluorobenzyl alcohol compared to benzyl alcohol due to the inductive effect of the pentafluorophenyl ring.
This enhanced acidity facilitates its use in various chemical transformations. Key reactions include:
-
Conversion to Halides: It is readily converted to 2,3,4,5,6-pentafluorobenzyl bromide or chloride. These halides are highly valuable derivatizing agents in analytical chemistry, particularly for gas chromatography with electron capture detection (GC-ECD), used to analyze thiols, phenols, and carboxylic acids.[12]
-
Esterification: Like other alcohols, it reacts with carboxylic acids or their derivatives to form benzyl esters.[13] These esters can serve as protecting groups in organic synthesis.
-
Friedel-Crafts Benzylation: The alcohol can be activated in situ with deoxofluorinating agents like XtalFluor-E to react with arenes, forming 1,1-diarylalkane structures, which are important cores in medicinal chemistry.[14]
-
Synthesis of Complex Molecules: It has been utilized in the synthesis of specialized molecules such as pentafluorobenzyloxy-substituted metal-free phthalocyanines.[7]
Caption: Key reaction pathways of 2,3,4,5,6-pentafluorobenzyl alcohol, highlighting its transformation into important chemical intermediates and products.
Experimental Protocols
Detailed and reliable experimental procedures are essential for the safe and efficient use of this compound.
Protocol 1: Synthesis of 2,3,4,5,6-Pentafluorobenzyl Alcohol
A patented method describes a two-stage synthesis starting from 2,3,4,5,6-pentafluorocyanobenzene with a total yield exceeding 83%.[15]
Stage 1: Hydrogenation
-
Reactants: 2,3,4,5,6-pentafluorocyanobenzene (starting material), an organic solvent containing an acid (e.g., acetic acid, sulfuric acid), and a catalyst (e.g., Palladium on carbon).[15]
-
Procedure: The starting material is dissolved in the acidic organic solvent in a reactor.[15] Hydrogen gas is introduced under pressure (10–20 atm) and the mixture is heated (40–60 °C).[15]
-
Reaction: The cyano group is hydrogenated and reduced to form the corresponding 2,3,4,5,6-pentafluorobenzylamine salt.[15]
-
Work-up: The catalyst is filtered off, and the solvent may be removed to isolate the amine salt.[15]
Stage 2: Diazotization and Hydrolysis
-
Reactants: The 2,3,4,5,6-pentafluorobenzylamine salt from Stage 1, sodium nitrite, and an aqueous acid solution.[15]
-
Procedure: The amine salt is dissolved in the aqueous acid. A solution of sodium nitrite is added while maintaining the temperature between 50–65 °C for 2–5 hours to form the diazonium salt.[15] The reaction mixture is then heated to 85–95 °C for 5–8 hours.[15]
-
Reaction: The diazonium salt undergoes hydrolysis to yield 2,3,4,5,6-pentafluorobenzyl alcohol.[15]
-
Work-up: After the reaction is complete, the mixture is cooled. The product is separated (e.g., by extraction) and dried to yield pure 2,3,4,5,6-pentafluorobenzyl alcohol.[15]
Caption: Workflow for the synthesis of 2,3,4,5,6-pentafluorobenzyl alcohol from 2,3,4,5,6-pentafluorocyanobenzene.
Protocol 2: In Situ Activation for Friedel-Crafts Benzylation
This protocol describes the reaction of 2,3,4,5,6-pentafluorobenzyl alcohol with an arene nucleophile using XtalFluor-E as an activator.[14]
-
Setup: To a vial under an inert atmosphere (e.g., nitrogen or argon), add the arene (if solid, 1.5 equivalents) and XtalFluor-E (1.1 equivalents).
-
Solvents: Add the solvent (e.g., a 9:1 mixture of CH₂Cl₂:HFIP) followed by the arene (if liquid, 1.5 equivalents).
-
Reactant Addition: Add a solution of 2,3,4,5,6-pentafluorobenzyl alcohol (1.0 equivalent) in the reaction solvent to the vial.
-
Reaction: Stir the reaction mixture at room temperature for the required time (typically monitored by TLC or GC-MS, can be several hours).
-
Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,1-diarylalkane derivative.
Safety and Handling
2,3,4,5,6-Pentafluorobenzyl alcohol is considered hazardous and requires careful handling.
Table 4: GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement |
| GHS07 | H302 | Harmful if swallowed[3][5] |
| H315 | Causes skin irritation[3] | |
| H319 | Causes serious eye irritation[3] |
-
Handling: Use in a well-ventilated area or fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid breathing dust and prevent contact with skin and eyes.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from heat, sparks, open flames, and other sources of ignition.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1][5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]
2,3,4,5,6-Pentafluorobenzyl alcohol is a valuable fluorinated intermediate with distinct chemical properties conferred by its pentafluorophenyl moiety. Its enhanced acidity and reactivity make it a key precursor for derivatizing agents and a versatile building block for complex molecular architectures in drug discovery and materials science. A thorough understanding of its properties, reaction protocols, and safety requirements is paramount for its effective and safe application in research and development.
References
- 1. fishersci.com [fishersci.com]
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- 3. 2,3,4,5,6-Pentafluorobenzyl Alcohol | C7H3F5O | CID 9923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3,4,5,6-五氟苯甲醇 98% | Sigma-Aldrich [sigmaaldrich.cn]
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- 6. Cas 440-60-8,2,3,4,5,6-Pentafluorobenzyl alcohol | lookchem [lookchem.com]
- 7. 2,3,4,5,6-五氟苯甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemeo.com [chemeo.com]
- 9. 2,3,4,5,6-Pentafluorobenzyl alcohol(440-60-8) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 2,3,4,5,6-Pentafluorobenzyl alcohol [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. CN101412660A - Preparation of 2,3,4,5,6-pentafluorobenzyl alcohol - Google Patents [patents.google.com]
